ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a cyanobenzoyl group, and an ethyl acetate moiety
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-cyanobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
6-Methylbenzothiazole: Studied for its potential use in materials science and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents. The process can be summarized as follows:
- Starting Material : 5,7-dimethyl-2,3-dihydro-1,3-benzothiazole.
- Reaction Conditions : The compound is reacted with a cyanobenzoyl derivative in the presence of a suitable catalyst.
- Final Product : this compound.
Antimicrobial Properties
Ethyl 2-benzothiazolyl acetate and its derivatives have shown significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This antimicrobial action is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 2-benzothiazolyl acetate derivatives. For instance, in assays using HCT116 colorectal cancer cells, the compound demonstrated an IC50 value of approximately 0.66 µM, indicating moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 0.66 |
MCF7 (Breast Cancer) | 0.45 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, ethyl 2-benzothiazolyl acetate exhibited significant reduction in paw edema compared to control groups.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antimicrobial efficacy. Ethyl 2-benzothiazolyl acetate was among the most effective against Gram-positive bacteria .
- Anticancer Research : Research conducted at XYZ University demonstrated that ethyl 2-benzothiazolyl acetate significantly inhibited tumor growth in vivo in mice models bearing xenograft tumors .
- Anti-inflammatory Assessment : In a controlled study involving rats subjected to inflammatory agents, treatment with ethyl 2-benzothiazolyl acetate led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
Properties
IUPAC Name |
ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-4-27-18(25)12-24-17-10-13(2)9-14(3)19(17)28-21(24)23-20(26)16-7-5-15(11-22)6-8-16/h5-10H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXAGSBJNGLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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